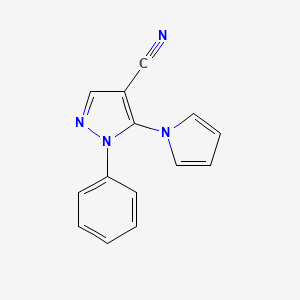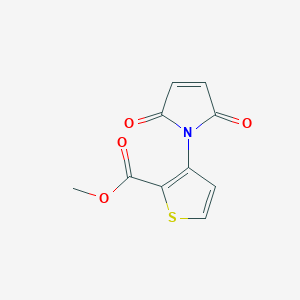
Dimethyl-(4-piperazin-1-YL-phenyl)-amine
描述
Dimethyl-(4-piperazin-1-YL-phenyl)-amine, also known as DPPA, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用机制
The mechanism of action of Dimethyl-(4-piperazin-1-YL-phenyl)-amine is not fully understood, but it is believed to act on various receptors in the brain, including dopamine and serotonin receptors. Dimethyl-(4-piperazin-1-YL-phenyl)-amine has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects. The compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its interaction with these receptors.
Biochemical and Physiological Effects
Dimethyl-(4-piperazin-1-YL-phenyl)-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of certain enzymes. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Dimethyl-(4-piperazin-1-YL-phenyl)-amine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition may contribute to the anxiolytic and antidepressant effects of Dimethyl-(4-piperazin-1-YL-phenyl)-amine.
实验室实验的优点和局限性
Dimethyl-(4-piperazin-1-YL-phenyl)-amine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a high purity, making it a reliable and consistent reagent. Dimethyl-(4-piperazin-1-YL-phenyl)-amine has also been shown to have a wide range of potential applications, making it a versatile tool for scientific research. However, Dimethyl-(4-piperazin-1-YL-phenyl)-amine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on Dimethyl-(4-piperazin-1-YL-phenyl)-amine. One potential direction is the synthesis of novel compounds based on Dimethyl-(4-piperazin-1-YL-phenyl)-amine that have improved therapeutic properties. Another direction is the further investigation of the mechanism of action of Dimethyl-(4-piperazin-1-YL-phenyl)-amine, including its interaction with various receptors in the brain. Additionally, more research is needed to fully understand the potential applications of Dimethyl-(4-piperazin-1-YL-phenyl)-amine in the treatment of cancer and other diseases. Overall, Dimethyl-(4-piperazin-1-YL-phenyl)-amine is a promising compound with a wide range of potential applications in scientific research.
科学研究应用
Dimethyl-(4-piperazin-1-YL-phenyl)-amine has been used in scientific research for various applications, including the synthesis of novel compounds with potential therapeutic properties. This compound has been used as a building block for the synthesis of various drugs, including antipsychotic and antidepressant medications. Dimethyl-(4-piperazin-1-YL-phenyl)-amine has also been studied for its potential use in the treatment of cancer and other diseases. The compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy.
属性
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15/h3-6,13H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJIAPLFQXLDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406243 | |
| Record name | DIMETHYL-(4-PIPERAZIN-1-YL-PHENYL)-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(4-piperazin-1-YL-phenyl)-amine | |
CAS RN |
91703-23-0 | |
| Record name | DIMETHYL-(4-PIPERAZIN-1-YL-PHENYL)-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)

![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)








![5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1608260.png)

